molecular formula C22H21BrN4O3 B11203269 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione

1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione

Cat. No.: B11203269
M. Wt: 469.3 g/mol
InChI Key: VXHNRULODOBVNU-UHFFFAOYSA-N
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Description

1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of quinazoline derivatives. . This compound, with its unique structure, combines the properties of quinazoline and oxadiazole moieties, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium hydroxide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction can yield quinazoline derivatives with different substituents.

Scientific Research Applications

In medicinal chemistry, it has shown promise as an antimicrobial and anticancer agent . Its unique structure allows it to interact with specific molecular targets, making it a valuable compound for drug discovery and development. Additionally, it has applications in materials science, where it can be used to develop new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole moiety is known to interact with microbial enzymes, inhibiting their activity and leading to antimicrobial effects . In cancer research, the quinazoline moiety has been shown to inhibit specific kinases, disrupting cancer cell signaling pathways and inducing apoptosis . The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione include other quinazoline derivatives and oxadiazole-containing compounds. For example, quinazoline derivatives like erlotinib and gefitinib are well-known for their anticancer properties . Oxadiazole-containing compounds, such as certain antimicrobial agents, share similar structural features and biological activities . The uniqueness of this compound lies in its combined structure, which allows it to exhibit a broader range of activities and applications.

Properties

Molecular Formula

C22H21BrN4O3

Molecular Weight

469.3 g/mol

IUPAC Name

1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione

InChI

InChI=1S/C22H21BrN4O3/c1-2-3-6-13-26-21(28)17-7-4-5-8-18(17)27(22(26)29)14-19-24-20(25-30-19)15-9-11-16(23)12-10-15/h4-5,7-12H,2-3,6,13-14H2,1H3

InChI Key

VXHNRULODOBVNU-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)Br

Origin of Product

United States

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